Product packaging for 6-Bromo-4-chloroquinoline-2-carboxaldehyde(Cat. No.:CAS No. 904369-49-9)

6-Bromo-4-chloroquinoline-2-carboxaldehyde

Cat. No.: B1285048
CAS No.: 904369-49-9
M. Wt: 270.51 g/mol
InChI Key: VVRRTCLWUQZFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in organic synthesis. frontiersin.orgnih.govnih.gov Its derivatives are integral to a wide range of pharmacologically active compounds, demonstrating the versatility of this structural motif. acs.orgrsc.org The presence of the nitrogen atom imparts unique electronic properties to the ring system, influencing its reactivity and making it a valuable building block for creating complex molecular architectures. nih.gov

The synthesis of quinoline derivatives has a rich history, with classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses still being relevant. nih.gov However, contemporary organic synthesis has seen the advent of more efficient and environmentally benign methodologies, including microwave-assisted and ultrasound-assisted syntheses, as well as transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These modern techniques allow for precise functionalization of the quinoline core at various positions, leading to a diverse library of compounds with tailored properties. frontiersin.orgnih.gov The quinoline scaffold's ability to be readily modified makes it a privileged structure in drug discovery, with applications ranging from antimalarial and anticancer agents to anti-inflammatory and antimicrobial drugs. nih.govacs.org

Strategic Importance of Halogenated Quinolines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the quinoline scaffold dramatically enhances its synthetic utility. tutorchase.com Halogenated quinolines serve as highly versatile intermediates due to the reactivity of the carbon-halogen bond. rsc.org Halogens such as chlorine and bromine are excellent leaving groups in nucleophilic substitution reactions and are amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the introduction of a vast range of substituents, including alkyl, aryl, and alkynyl groups, providing a powerful tool for molecular diversification.

Furthermore, the position and nature of the halogen substituent can significantly influence the electronic properties of the quinoline ring, thereby affecting its biological activity. acs.org For instance, halogenation can modulate the lipophilicity of a molecule, which is a critical parameter for drug absorption and distribution in the body. tutorchase.com The strategic placement of halogens can also lead to enhanced binding affinity with biological targets. tutorchase.com The development of metal-free halogenation methods has further expanded the accessibility and application of these important synthetic intermediates. rsc.org

Positioning of 6-Bromo-4-chloroquinoline-2-carboxaldehyde in Contemporary Chemical Research

This compound is a polysubstituted quinoline derivative that embodies the synthetic potential of this class of compounds. Although specific research on this exact isomer is not extensively documented in publicly available literature, its structure suggests significant utility as a synthetic intermediate. The presence of three distinct reactive sites—a bromine atom at the 6-position, a chlorine atom at the 4-position, and a carboxaldehyde group at the 2-position—makes it a highly valuable building block for the synthesis of complex molecules.

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, which are important pharmacophores in their own right. researchgate.net The differential reactivity of the two halogen atoms—the chlorine at the 4-position being more susceptible to nucleophilic substitution than the bromine at the 6-position—allows for selective and sequential functionalization. This differential reactivity is a key feature that would be exploited in multi-step synthetic sequences.

Given the established importance of halogenated quinolines in drug discovery, it can be inferred that this compound would be a key precursor for the synthesis of novel bioactive compounds. chemimpex.comnih.gov Its structural motifs are found in molecules with potential antimicrobial and anticancer activities. chemimpex.comnih.gov The strategic combination of a reactive aldehyde and two distinct halogen atoms on a quinoline core positions this compound as a powerful tool for the generation of chemical diversity in the pursuit of new therapeutic agents and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrClNO B1285048 6-Bromo-4-chloroquinoline-2-carboxaldehyde CAS No. 904369-49-9

Properties

IUPAC Name

6-bromo-4-chloroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO/c11-6-1-2-10-8(3-6)9(12)4-7(5-14)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRRTCLWUQZFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=C2C=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588926
Record name 6-Bromo-4-chloroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904369-49-9
Record name 6-Bromo-4-chloroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Bromo 4 Chloroquinoline 2 Carboxaldehyde and Analogous Structures

De Novo Synthesis Approaches to the Quinoline (B57606) Core

De novo synthesis, the construction of the quinoline ring from acyclic precursors, offers a foundational approach to accessing specifically substituted derivatives. These methods allow for the incorporation of desired functionalities from the initial stages of the synthesis.

A common and effective strategy for ensuring the presence of a bromine atom at the 6-position of the quinoline nucleus is to begin with a correspondingly substituted aniline (B41778) precursor, such as 4-bromoaniline (B143363). Several classical named reactions can be adapted for this purpose.

One prominent route involves the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate, a key step in the Gould-Jacobs reaction. nih.gov This is followed by a high-temperature thermal cyclization to form the quinoline ring system. For instance, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been achieved starting from 4-bromoaniline and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (B184073) (a Meldrum's acid derivative). atlantis-press.comresearchgate.net The intermediate product is then cyclized in a high-boiling solvent like diphenyl ether (Ph2O) at elevated temperatures (e.g., 190-250°C) to yield 6-bromoquinolin-4-ol. atlantis-press.comresearchgate.net This quinolin-4-ol is a crucial intermediate which can then be converted to the 4-chloro derivative.

The table below summarizes a typical reaction sequence starting from 4-bromoaniline.

StepReactantsReagents/ConditionsProductReference
14-Bromoaniline, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneEthanol, Reflux (80°C)5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione atlantis-press.com
25-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneDiphenyl ether (Ph2O), 190-250°C6-Bromoquinolin-4-ol atlantis-press.comresearchgate.net
36-Bromoquinolin-4-olPOCl₃, DMF (cat.), Reflux (110°C)6-Bromo-4-chloroquinoline (B1276899) atlantis-press.com

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl (carboxaldehyde) group onto electron-rich aromatic and heterocyclic rings. niscpr.res.innih.gov This reaction is particularly effective for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as both a cyclizing and formylating agent. researchgate.netchemijournal.com

In this one-pot process, an N-arylacetamide (an acetanilide) is treated with the Vilsmeier reagent. The reaction proceeds through the cyclization of the acetanilide (B955) to form the quinoline ring, along with simultaneous chlorination at the 2-position and formylation at the 3-position. niscpr.res.in While this method classically yields 3-formyl derivatives, modifications and careful choice of substrates can direct formylation to other positions. For the synthesis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde, a strategy could involve the Vilsmeier-Haack reaction on a pre-formed 6-bromo-4-chloroquinoline or a suitable precursor. For example, the reaction has been used to convert 2-amino-3,5-dibromoacetophenone into 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. researchgate.net

Substrate TypeReagentsTypical ProductsKey FeaturesReference
N-ArylacetamidesPOCl₃, DMF2-Chloro-3-formylquinolinesOne-pot cyclization, chlorination, and formylation. niscpr.res.inresearchgate.net
8-HydroxyquinolinePOCl₃, DMF8-(dimethylamino)quinoline-5,7-dicarbaldehydeDouble formylation possible with activating groups. nih.gov
2-AminoacetophenonesPOCl₃, DMFChloroquinoline-carboxaldehydesDirect access to functionalized haloquinolines. researchgate.net

A more contemporary approach to synthesizing haloquinolines involves the electrophilic cyclization of alkynyl imines or N-(2-alkynyl)anilines. acs.orgnih.gov This method offers a mild and efficient route to polysubstituted 3-haloquinolines. acs.orgresearchgate.net The reaction is initiated by an electrophilic halogen source, such as N-halosuccinimides (NXS, e.g., NBS, NCS, NIS) often activated by a copper salt (CuX), or reagents like iodine monochloride (ICl) and bromine (Br₂). acs.orgnih.gov

The general mechanism involves the attack of the alkyne by the electrophilic halogen, which triggers a 6-endo-dig cyclization. The resulting intermediate then aromatizes to afford the 3-haloquinoline product. This strategy provides direct access to quinolines with a halogen at the 3-position, a functionality that is otherwise challenging to introduce selectively. nih.gov The reaction tolerates a wide variety of functional groups and provides moderate to good yields. documentsdelivered.com

SubstrateElectrophile/CatalystProductReference
Alkynyl IminesNXS / CuX3-HaloquinolinesCopper activation enhances reactivity.
N-(2-Alkynyl)anilinesI₂, ICl, Br₂3-HaloquinolinesFast reactions under mild conditions.
N-(2-Alkynyl)anilinesPhSeBr3-(Phenylseleno)quinolinesDemonstrates versatility with other electrophiles.

Photochemical methods represent an emerging strategy for the synthesis of complex heterocyclic systems, including quinolines. These reactions leverage the energy of light to generate highly reactive intermediates, such as radicals, enabling unique transformations under mild conditions. nih.gov

One such approach involves the visible-light-mediated radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles. acs.org In this process, irradiation of N-bromosuccinimide (NBS) generates a bromine radical, which abstracts a hydrogen atom to form an iminyl radical. This radical then undergoes intramolecular cyclization onto the aryl ring to form the quinoline nucleus. acs.org This method has been successfully applied to the synthesis of various quinoline-3-carbonitriles and has been adapted for continuous flow systems, demonstrating its potential for scalability. vapourtec.com While not directly producing haloquinolines as the primary product, the presence of bromine radicals in the reaction medium can lead to subsequent bromination of electron-rich substrates. acs.org Other photochemical strategies include the condensation of anilines and alkenyl ethers via visible-light photoredox catalysis to yield 2-alkylquinolines. rsc.org

Multi-Component Reaction (MCR) Paradigms in Quinoline Synthesis Applicable to Haloquinoline Carboxaldehydes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. tcichemicals.comrsc.org Several MCRs, such as the Povarov, Friedländer, and Doebner reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.orgnih.gov

These reactions are particularly suitable for creating libraries of substituted quinolines. For instance, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This approach can be used to construct the quinoline core with pre-installed substituents. By selecting a 2-aminoaryl ketone bearing bromine and using a dicarbonyl compound that can be later converted to a 2-carboxaldehyde, one could theoretically construct the target scaffold.

The Ugi and Passerini reactions are other powerful MCRs that can generate complex acyclic structures, which can then undergo subsequent cyclization reactions to form heterocyclic systems like quinolines. rug.nlnih.gov The versatility of MCRs allows for the strategic introduction of various functional groups, making them a promising, though less direct, route to complex targets like this compound. rsc.org

Strategic Incorporation of Halogen and Aldehyde Functionalities during Quinoline Ring Construction

The synthesis of a multi-functionalized molecule like this compound requires careful strategic planning regarding the timing of the introduction of each functional group.

Incorporation of the 6-Bromo Group: The most straightforward strategy is to start with a precursor that already contains the bromine atom at the desired position. As discussed, 4-bromoaniline is an ideal starting material that ensures the bromine appears at the C-6 position of the final quinoline ring through reactions like the Gould-Jacobs or Combes synthesis. nih.govatlantis-press.com

Incorporation of the 4-Chloro Group: The 4-chloro group is typically introduced after the quinoline ring has been formed. A common precursor is the 4-quinolinol (or 4-hydroxyquinoline) derivative, which can be readily synthesized via thermal cyclization of intermediates from the Gould-Jacobs or Conrad-Limpach reactions. atlantis-press.comnih.gov The hydroxyl group at the C-4 position is then converted to the chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). atlantis-press.com

Incorporation of the 2-Carboxaldehyde Group: The aldehyde functionality at the C-2 position can be introduced in several ways. One method is through the oxidation of a 2-methyl group (a quinaldine (B1664567) derivative). Another approach is to employ a synthetic equivalent of a 2-formyl anion or cation during the ring construction. Alternatively, a precursor bearing a group that can be readily converted to an aldehyde, such as a nitrile or an ester, can be installed at the C-2 position during the primary synthesis. The Vilsmeier-Haack reaction, as previously noted, also serves as a powerful tool for formylation, though often at the C-3 position unless the substrate is appropriately designed. niscpr.res.in

A plausible synthetic sequence would therefore involve building a 6-bromo-4-hydroxyquinoline derivative from 4-bromoaniline, followed by chlorination at C-4, and finally, introduction or unmasking of the C-2 carboxaldehyde group.

Investigating the Reactivity Profiles and Transformational Chemistry of 6 Bromo 4 Chloroquinoline 2 Carboxaldehyde

Chemical Transformations at the Carboxaldehyde Moiety

The aldehyde functional group is a versatile platform for a variety of chemical reactions, including nucleophilic additions, condensations, olefinations, reductions, and oxidations.

The electrophilic carbon of the carboxaldehyde group is susceptible to attack by nucleophiles. In an aldol (B89426) reaction, an enolate ion can add to the aldehyde to form a β-hydroxy carbonyl compound. wikipedia.orgyoutube.com This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

Condensation reactions with primary amines lead to the formation of Schiff bases (imines). wjpsonline.comekb.eg These reactions are typically carried out by refluxing the aldehyde and amine in a suitable solvent. ekb.eg Schiff bases are valuable intermediates in organic synthesis and are also known for their biological activities. wjpsonline.comnih.gov The general mechanism involves the initial addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the C=N double bond. wjpsonline.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction TypeReactantProduct
Aldol AdditionEnolateβ-hydroxy aldehyde
Schiff Base FormationPrimary AmineImine (Schiff Base)

The Wittig reaction provides a reliable method for the conversion of aldehydes into alkenes. masterorganicchemistry.comorganic-chemistry.org This reaction involves the use of a phosphonium (B103445) ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently decomposes to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Table 2: Key Components of the Wittig Reaction

ComponentRole
AldehydeCarbonyl source
Phosphonium YlideNucleophilic species
OxaphosphetaneFour-membered ring intermediate
AlkeneFinal product
Phosphine OxideByproduct

The carboxaldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org The reaction mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com

Oxidation of the aldehyde group furnishes the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. The choice of oxidant depends on the presence of other sensitive functional groups within the molecule.

Reactivity of the Halogen Substituents (Bromine at C-6 and Chlorine at C-4) on the Quinoline (B57606) Ring

The presence of two different halogen atoms on the quinoline ring allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl and C-Br bonds is key to achieving regioselectivity. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. fiveable.me

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.comyoutube.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. fiveable.menih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. wikipedia.orgorganic-chemistry.org It is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups. nih.govwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of substituted alkynes and is often carried out using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orgpsu.edu A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.orgmsu.edu

The differential reactivity of the C-Br and C-Cl bonds in 6-bromo-4-chloroquinoline-2-carboxaldehyde can be exploited to perform sequential cross-coupling reactions, allowing for the introduction of different substituents at the C-6 and C-4 positions. nih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionNucleophileElectrophileKey Reagents
Suzuki-MiyauraOrganoboron reagentOrganic halidePalladium catalyst, Base
SonogashiraTerminal alkyneOrganic halidePalladium catalyst, Copper(I) co-catalyst, Base
StilleOrganotin reagentOrganic halidePalladium catalyst

Nucleophilic Aromatic Substitution (SNAr) Pathways at Halogenated Positions

The quinoline core, being an electron-deficient aromatic system, is predisposed to undergo nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the ring nitrogen. In this compound, the chloro substituent at the C4 position is significantly more activated towards SNAr compared to the bromo substituent at the C6 position. This enhanced reactivity is attributed to the strong electron-withdrawing influence of the adjacent heterocyclic nitrogen atom, which effectively stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process.

Studies on analogous dihaloquinolines, such as 6-bromo-4-chloroquinoline (B1276899), have demonstrated that nucleophilic substitution with a variety of amines occurs selectively at the C4 position, leaving the C6-bromo group intact. semanticscholar.org This regioselectivity is a cornerstone of the synthetic utility of such compounds, allowing for the sequential introduction of different substituents. For instance, the reaction of 6-bromo-4-chloroquinoline with various amines in tert-butanol (B103910) at 80°C exclusively yields the corresponding 4-amino-6-bromoquinoline (B1272292) derivatives. semanticscholar.org

The general mechanism for the SNAr reaction at the C4 position involves the attack of a nucleophile on the electron-deficient carbon, leading to the formation of a resonance-stabilized anionic intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the quinoline ring. The carboxaldehyde group at the C2 position is expected to further enhance the electrophilicity of the C4 position, thereby facilitating the nucleophilic attack.

The following table summarizes the expected regioselective nucleophilic aromatic substitution at the C4 position of this compound based on analogous reactions with 6-bromo-4-chloroquinoline.

Nucleophile (Amine)Expected ProductReference
Various Amines6-Bromo-4-(amino)quinoline-2-carboxaldehyde semanticscholar.org

It is important to note that while the C4-chloro group is more susceptible to SNAr, the C6-bromo position can also undergo substitution under more forcing conditions or with different types of reagents, such as in palladium-catalyzed cross-coupling reactions.

Conversion of Halogen to Other Functional Groups (e.g., Sulfonyl Chlorides)

The halogen atoms on the this compound scaffold can be transformed into a variety of other functional groups, significantly expanding its synthetic potential. One such transformation is the conversion to sulfonyl chlorides, which are valuable intermediates for the synthesis of sulfonamides and other sulfur-containing compounds.

While direct conversion of the chloro or bromo group on the target molecule to a sulfonyl chloride is not extensively documented, general methodologies for the sulfonylation of haloquinolines have been developed. These methods typically involve the coupling of a haloquinoline with a sulfonyl chloride precursor. For example, a direct coupling of haloquinolines and sulfonyl chlorides in water has been reported to produce sulfonylated quinolines. This approach offers an environmentally benign route to these compounds.

Another strategy involves the conversion of the halogen to a sulfinate, which can then be oxidized to the sulfonyl chloride. Alternatively, the haloquinoline can be converted to an organometallic reagent, which is then reacted with sulfur dioxide followed by an oxidizing agent. The choice of which halogen to functionalize would depend on the reaction conditions, with the C4-chloro position generally being more reactive in nucleophilic substitutions and the C6-bromo position often being more amenable to certain metal-catalyzed cross-coupling reactions.

Chemo- and Regioselectivity in Complex Reaction Systems Involving Multiple Reactive Sites

The presence of multiple reactive sites in this compound—the C4-chloro, C6-bromo, and C2-carboxaldehyde groups—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The inherent reactivity differences between these sites can be exploited to perform selective transformations.

As established, the C4-chloro group is the most electrophilic site for nucleophilic aromatic substitution due to the strong activation by the quinoline nitrogen. This allows for selective reactions with nucleophiles at this position while leaving the C6-bromo and C2-carboxaldehyde groups untouched under appropriate conditions.

Conversely, the C6-bromo position is more susceptible to transformations that proceed via different mechanisms, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). In a related compound, 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination has been demonstrated at the C6-bromo position in the presence of the C2-chloro group. This suggests that with the appropriate catalyst and ligand system, the C6-bromo group of this compound could be selectively functionalized.

The carboxaldehyde group at C2 offers another handle for chemical modification. It can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with various nucleophiles to form imines or other derivatives. The chemo- and regioselectivity in a given reaction will therefore be a delicate interplay between the nature of the reagents, catalysts, and reaction conditions.

The following table outlines the potential for selective reactions at the different functional groups of this compound.

Reactive SiteFavorable Reaction TypePotential Transformation
C4-ChloroNucleophilic Aromatic Substitution (SNAr)Substitution with amines, alkoxides, thiolates, etc.
C6-BromoPalladium-Catalyzed Cross-CouplingSuzuki, Heck, Sonogashira, Buchwald-Hartwig reactions
C2-CarboxaldehydeAldehyde ChemistryOxidation, reduction, condensation, Wittig reaction, etc.

Cascade and One-Pot Sequential Transformations Leveraging the Compound's Multifunctionality

A plausible one-pot sequential transformation could involve an initial selective nucleophilic substitution at the C4 position, followed by a subsequent palladium-catalyzed cross-coupling reaction at the C6 position. For example, the compound could first be reacted with an amine to substitute the C4-chloro group. Without isolation of the intermediate, a palladium catalyst, a suitable ligand, and a boronic acid could be added to the reaction mixture to effect a Suzuki coupling at the C6-bromo position.

Another potential cascade reaction could involve an initial reaction at the C2-carboxaldehyde group, which in turn could influence the reactivity of the halogenated positions. For instance, the formation of an imine at the C2 position could modulate the electronic properties of the quinoline ring, potentially altering the regioselectivity of a subsequent nucleophilic substitution.

Role As a Versatile Synthetic Building Block in Constructing Diverse Chemical Scaffolds

Precursor in the Synthesis of Fused Heterocyclic Systems

The unique arrangement of reactive functional groups on the 6-bromo-4-chloroquinoline-2-carboxaldehyde scaffold enables its use in a variety of cyclization and condensation reactions to form polycyclic molecules where new rings are fused onto the quinoline (B57606) core.

Pyrazoloquinolines and Related Nitrogen-Containing Fused Systems

The aldehyde functionality at the C2 position is a key reactive handle for constructing fused nitrogen-containing rings. One of the primary methods for synthesizing pyrazolo[3,4-b]quinolines involves the condensation of a quinoline derivative with a pyrazole-based precursor. nih.gov In this context, this compound can react with hydrazine (B178648) derivatives. The initial step is the formation of a hydrazone intermediate via reaction with the aldehyde group. Subsequent intramolecular cyclization, often involving the displacement of the highly reactive chloro group at the C4 position, leads to the formation of the pyrazole ring fused to the quinoline core. This approach provides a direct route to substituted 1H-Pyrazolo[3,4-b]quinolines, a class of compounds investigated for various biological activities.

Reaction TypeReactantsResulting Fused System
Condensation-CyclizationThis compound, Hydrazine derivativesPyrazolo[3,4-b]quinoline

Triazoles and Other Nitrogen Heterocycles Derived from this compound

The synthesis of triazole-containing structures from this compound typically requires a multi-step approach to install the necessary precursors for cycloaddition reactions. frontiersin.org Triazoles are five-membered heterocyclic rings with three nitrogen atoms, and their synthesis is often achieved through the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. isres.org

To utilize the starting aldehyde, it must first be converted into either an azide or an alkyne.

Pathway to an Alkyne: The aldehyde can be transformed into a terminal alkyne via reactions such as the Corey-Fuchs or Seyferth-Gilbert homologation. The resulting quinoline-2-alkyne can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a suitable azide to form a 1,4-disubstituted 1,2,3-triazole. isres.org

Pathway to an Azide: The aldehyde can be reduced to an alcohol, which is then converted into a good leaving group (e.g., a tosylate or halide) and subsequently displaced by sodium azide. The resulting quinoline-2-methylazide can then react with various alkynes to yield the corresponding 1,2,3-triazole derivatives.

These synthetic strategies allow for the attachment of a triazole moiety to the quinoline scaffold, creating complex heterocyclic systems of interest in medicinal chemistry. nih.gov

IntermediateKey ReactionResulting Fused System
Quinoline-2-alkyneAzide-Alkyne CycloadditionQuinoline-functionalized 1,2,3-triazole
Quinoline-2-methylazideAlkyne-Azide CycloadditionQuinoline-functionalized 1,2,3-triazole

Xanthene-1,8(2H)-diones and Related Oxygen-Containing Fused Systems

The aldehyde group of this compound is an ideal electrophile for condensation reactions with active methylene compounds, such as 1,3-cyclohexanedione or 5,5-dimethyl-1,3-cyclohexanedione (dimedone), to produce xanthene derivatives. researchgate.netijcrt.org This reaction typically proceeds via a one-pot, three-component reaction where one equivalent of the aldehyde condenses with two equivalents of the 1,3-dicarbonyl compound. asianpubs.orgrsc.org The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and a subsequent cyclization/dehydration step to form the rigid tricyclic xanthene core. The use of this compound in this synthesis yields 9-(6-bromo-4-chloroquinolin-2-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione derivatives. These compounds are of interest due to their potential applications as pigments and photoactive materials. asianpubs.org

Reaction TypeReactantsResulting Fused System
Condensation-CyclizationThis compound, 1,3-Diketones (e.g., Dimedone)9-Quinolinyl-substituted Xanthene-1,8(2H)-dione

Oxazepinoquinolines and Other Fused Polycyclic Systems

The construction of seven-membered heterocyclic rings, such as oxazepines, fused to the quinoline scaffold represents a more complex synthetic challenge. A plausible route to an oxazepino[3,2-a]quinoline system would involve a multi-step sequence starting from the aldehyde. For instance, the aldehyde could undergo a Henry reaction with a nitroalkane, followed by reduction of the nitro group to an amine and the aldehyde to an alcohol. The resulting amino alcohol could then undergo intramolecular cyclization, potentially via reaction with a carbonylating agent, to form the seven-membered oxazepine ring. Such fused polycyclic systems are of interest for exploring novel chemical space and identifying unique biological activities.

Synthetic StrategyKey IntermediatesResulting Fused System
Multi-step CyclizationAmino alcohol derived from the starting aldehydeOxazepinoquinoline

Application in the Construction of Functionalized Quinoline Libraries for Chemical Space Exploration

The presence of three distinct and orthogonally reactive functional groups makes this compound an ideal scaffold for combinatorial chemistry and the generation of functionalized quinoline libraries. researchgate.net Such libraries, containing a large number of structurally related but diverse compounds, are essential for high-throughput screening in drug discovery to explore chemical space and identify new bioactive molecules. chemimpex.com

The synthetic strategy for library generation relies on the selective reaction of each functional group:

C2-Aldehyde: Can be derivatized through reactions like reductive amination, Wittig olefination, or condensation to introduce a wide variety of substituents.

C4-Chloro Group: Can be displaced via nucleophilic aromatic substitution (SNAr) with a range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse side chains.

C6-Bromo Group: Serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to add aryl or vinyl groups), Sonogashira (to add alkynyl groups), and Buchwald-Hartwig amination (to add amines).

By systematically varying the reactants for each of these positions in a combinatorial fashion, a large and diverse library of quinoline derivatives can be rapidly synthesized from this single, versatile precursor.

PositionFunctional GroupReaction TypeExample Reagents
C2AldehydeReductive AminationPrimary/Secondary Amines, NaBH(OAc)₃
C4ChloroNucleophilic SubstitutionAnilines, Thiols, Alkoxides
C6BromoSuzuki-Miyaura CouplingArylboronic acids, Pd catalyst

Design Principles for Novel Chemical Entities Incorporating the this compound Motif

The rational design of novel chemical entities often relies on the use of "privileged scaffolds" decorated with functional groups that allow for precise structural modifications to optimize properties. This compound is an exemplary starting point due to the following design principles:

Quinoline Core: The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous drugs and bioactive compounds. Its rigid, planar structure provides a defined orientation for appended functional groups to interact with biological targets. chemimpex.com

Versatile Aldehyde Handle (C2): The aldehyde is one of the most versatile functional groups in organic chemistry. It allows for the formation of C-C, C-N, and C-O bonds through a vast number of established reactions, enabling the introduction of polar groups, linkers, or other heterocyclic systems.

Nucleophilic Substitution Site (C4): The chloro group at the C4 position is activated towards nucleophilic substitution by the electron-withdrawing quinoline nitrogen. This allows for the facile and regioselective introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, which are crucial for modulating physicochemical properties like solubility and for forming key interactions (e.g., hydrogen bonds) with biological targets.

Cross-Coupling Handle (C6): The bromo group at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. This position is often used to introduce bulky aryl or heteroaryl groups to probe steric pockets in binding sites or to extend the molecule's conjugation, influencing its electronic and photophysical properties.

The strategic placement of these three functional groups provides chemists with a powerful tool for systematically and independently modifying three different regions of the quinoline scaffold, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Advanced Characterization Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic Analysis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde and its Derivatives

Spectroscopy is a cornerstone in the structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to probe the molecular architecture of quinoline (B57606) derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise position of atoms and their connectivity can be established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons on the quinoline ring system. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around 9-10 ppm, due to the deshielding effect of the carbonyl group. The protons on the quinoline core will exhibit chemical shifts influenced by the electron-withdrawing effects of the bromine, chlorine, and aldehyde substituents. The proton at the C3 position is expected to be a singlet, while the protons on the benzene (B151609) ring (C5, C7, C8) would appear as doublets or doublets of doublets, with their specific splitting patterns and coupling constants revealing their adjacent relationships.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and would appear significantly downfield, typically in the range of 190-200 ppm. The other carbon atoms of the quinoline ring would have distinct chemical shifts determined by their electronic environment, which is heavily influenced by the attached halogen and aldehyde groups. The substitution by electronegative bromine and chlorine atoms causes predictable shifts in the signals of the carbons to which they are attached. nih.govdocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on analogous quinoline structures.

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
-CHO 9.5 - 10.5 Singlet
H-3 7.8 - 8.2 Singlet
H-5 8.0 - 8.4 Doublet
H-7 7.7 - 8.1 Doublet of Doublets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous quinoline structures.

Carbon Position Predicted Chemical Shift (δ, ppm)
C-2 (-CHO) 190 - 195
C-2 150 - 155
C-3 125 - 130
C-4 145 - 150
C-4a 128 - 133
C-5 127 - 132
C-6 120 - 125
C-7 135 - 140
C-8 124 - 129

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. nist.govchemicalbook.com

Other key absorption bands would include those for the C-H stretch of the aldehyde group (around 2720 cm⁻¹ and 2820 cm⁻¹), aromatic C=C and C=N stretching vibrations of the quinoline ring (1500-1600 cm⁻¹), and aromatic C-H bending vibrations. The presence of carbon-halogen bonds would also be indicated by absorptions in the fingerprint region, typically below 800 cm⁻¹ for C-Cl and C-Br stretches. dergipark.org.tr

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹)
Aldehyde C=O Stretch 1690 - 1715
Aldehyde C-H Stretch ~2720, ~2820
Aromatic C=C/C=N Stretch 1500 - 1600
Aromatic C-H Bend (out-of-plane) 750 - 900
C-Cl Stretch 600 - 800

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₅BrClNO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. researchgate.netnih.gov The nominal molecular weight is 270.51 g/mol . sigmaaldrich.com

A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which provides unambiguous evidence for the presence of one bromine and one chlorine atom. Analysis of the fragmentation patterns can further corroborate the structure, with common fragmentation pathways including the loss of the aldehyde group (CHO), chlorine, and bromine atoms. nist.gov

Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are indispensable for both monitoring the progress of a synthesis and for the purification of the target compound.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to qualitatively monitor reactions. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. By comparing the retention factor (Rf) of the spots with those of the starting materials and the desired product, the extent of the reaction can be determined. It also serves as a quick check for the purity of a substance. patsnap.com

Column Chromatography is the standard method for purifying compounds on a preparative scale. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent mixture (eluent) is passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. For quinoline derivatives, common eluents include mixtures of hexanes and ethyl acetate, allowing for the isolation of this compound in high purity from unreacted starting materials and by-products. researchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structural Determination of the Compound and its Key Derivatives

While spectroscopic methods provide excellent information about connectivity, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Emerging Research Frontiers and Methodological Directions

Development of Green Chemistry Approaches and Sustainable Synthetic Routes for 6-Bromo-4-chloroquinoline-2-carboxaldehyde

The synthesis of quinoline (B57606) derivatives has traditionally involved methods that are often not environmentally friendly. rsc.org Consequently, significant effort is being directed towards developing greener and more sustainable synthetic routes. These approaches aim to reduce or eliminate hazardous substances, minimize waste, and improve energy efficiency. gcande.orgmdpi.com

Key green chemistry strategies applicable to the synthesis of halogenated quinolines include:

Use of Green Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water is a primary goal. For instance, an efficient metal-free method for the C5-selective halogenation of quinoline derivatives has been developed to proceed smoothly in water. rsc.org

Catalysis: The use of catalysts, particularly reusable nanocatalysts, is a cornerstone of green synthesis. nih.gov Catalysts like mesoporous Ni/beta zeolite and cesium salts of heteropoly acids have been employed in quinoline synthesis, offering high efficiency and the potential for recycling. rsc.org

Energy-Efficient Methods: Techniques such as ultrasound and microwave irradiation are being used to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. rsc.org Ultrasound has been successfully used in the synthesis of hybrid quinoline-imidazole derivatives. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product is crucial. Multi-component reactions (MCRs) are particularly valuable in this regard, as they can construct complex molecules like quinolines in a single step with high atom economy. rsc.org

While specific green routes for this compound are not extensively detailed in the literature, the principles are being broadly applied to quinoline synthesis. For example, the Skraup synthesis, a classic method, is being adapted using vapor-phase processes over reusable solid catalysts to improve its environmental footprint. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Quinoline Derivatives

Methodology Key Features Advantages Reference
Ultrasound Irradiation Use of high-frequency sound waves to promote chemical reactions. Shorter reaction times, increased yields, milder conditions. rsc.org
Nanocatalysis Employment of catalysts in the nanometer size range (e.g., Fe₃O₄, CuO NPs). High surface area, enhanced reactivity, reusability, mild reaction conditions. nih.gov
Aqueous Media Synthesis Using water as the reaction solvent. Non-toxic, non-flammable, low cost, environmentally friendly. rsc.org

| Solid Acid Catalysis | Utilizing solid catalysts like zeolites or functionalized silica (B1680970). | Ease of separation, reusability, reduced corrosive waste. | rsc.org |

Catalytic Methodologies for Enhanced Reactivity and Selectivity in Derivatization

The halogen atoms at the C4 and C6 positions, along with the aldehyde group at C2, make this compound a rich substrate for further chemical modification. Catalytic methods are essential for controlling the reactivity and selectivity of these transformations, particularly for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of halogenated quinolines. nih.gov The Suzuki-Miyaura reaction, for example, has been used to synthesize a variety of 4-aminoquinoline (B48711) derivatives by coupling a bromo-chloroquinoline precursor with boronic acids or esters. semanticscholar.orgnih.gov This highlights the potential to selectively react at the bromine- or chlorine-substituted positions, often depending on the specific catalyst and reaction conditions chosen.

For instance, in the synthesis of 4,6,8-triarylquinoline-3-carbaldehydes from a related compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, an excess of arylboronic acid with a palladium catalyst was used to achieve exhaustive substitution at all three halogenated positions. nih.gov This demonstrates the power of catalytic systems to create complex, polysubstituted quinoline frameworks.

Other catalytic approaches include:

Heck Reaction: For forming carbon-carbon bonds by coupling with alkenes.

Buchwald-Hartwig Amination: For creating carbon-nitrogen bonds.

Sonogashira Coupling: For introducing alkyne functionalities.

These catalytic methods offer high functional group tolerance and can proceed under relatively mild conditions, making them indispensable for modern organic synthesis.

Computational Chemistry and Mechanistic Studies on the Reactivity of Halogenated Quinoline Carboxaldehydes

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure and reactivity of molecules like this compound. These studies can elucidate reaction mechanisms, predict regioselectivity, and explain the role of catalysts.

For example, DFT studies on the reduction of quinoline have explored the mechanistic pathways for uncatalyzed, halogen-bond catalyzed, and Brønsted acid-catalyzed reactions. acs.org Such studies can determine activation energy barriers and identify rate-determining steps, which is crucial for optimizing reaction conditions. acs.org

In the context of formylation reactions to produce quinoline carboxaldehydes, computational studies have been used to explain the preferred selectivity of different methods, such as the Vilsmeier-Haack and Reimer-Tiemann reactions. researchgate.netnih.gov By calculating properties like electrostatic potentials and frontier molecular orbital energies (HOMO/LUMO), researchers can predict which positions on the quinoline ring are most susceptible to electrophilic or nucleophilic attack. nih.gov This predictive power is essential for designing rational synthetic routes to specifically substituted quinoline aldehydes.

Mechanistic investigations have also clarified the pathways of more complex transformations. For instance, the formation of quinoline ring systems through the rhodium-catalyzed ring expansion of indoles is proposed to proceed via a labile cyclopropane (B1198618) intermediate. beilstein-journals.org Understanding these intricate mechanisms allows chemists to better control reaction outcomes and expand the scope of synthetic methodologies.

Exploration of Novel Synthetic Pathways to Unprecedented this compound Derivatives

The unique combination of reactive sites on this compound makes it an ideal starting point for synthesizing novel and structurally diverse derivatives. The aldehyde group is a versatile handle for a wide range of transformations. researchgate.net

One common strategy is the condensation of the aldehyde with various nucleophiles. For example, 2-chloroquinoline-3-carbaldehyde, a close analog, readily reacts with amines and hydrazines to form Schiff bases and hydrazones, respectively. rsc.org These intermediates can then undergo further cyclization reactions to build complex heterocyclic systems fused to the quinoline core.

Examples of novel derivatives synthesized from related chloroquinoline carboxaldehydes include:

Pyrazolo[3,4-b]quinolines: Formed by reaction with hydrazine (B178648) hydrate, followed by cyclization. rsc.orgnih.gov

Tetrazolo[1,5-a]quinolines: Prepared through reaction with sodium azide (B81097) in acetic acid. rsc.orgnih.gov

Thiazolidinones: Synthesized via multi-component reactions involving anilines and mercaptoacetic acid. nih.gov

Pyrano[2,3-b]quinolines: Constructed through multi-step sequences involving Knoevenagel condensation and Michael addition. rsc.org

These examples underscore the synthetic utility of the quinoline carboxaldehyde scaffold in accessing a wide array of novel chemical entities with potential applications in medicinal chemistry and materials science. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
6-bromo-4-chloroquinoline (B1276899)
6,8-dibromo-4-chloroquinoline-3-carbaldehyde
4,6,8-triarylquinoline-3-carbaldehydes
2-chloroquinoline-3-carbaldehyde
1H-pyrazolo[3,4-b]quinolin-3-amine
Tetrazolo[1,5-a]quinoline-4-carbaldehydes
quinolinyl-thiazolidinones

Q & A

Q. Critical Factors :

  • Temperature Control : Excessive heat during halogenation leads to byproducts (e.g., dihalogenated species).
  • Catalyst Purity : Impurities in AlCl₃ or FeBr₃ reduce halogenation efficiency.
  • Solvent Choice : DCM or THF is preferred for formylation to stabilize intermediates.

Q. Yield Optimization Table :

StepReagents/ConditionsYield RangeKey Reference
BrominationBr₂, FeBr₃, 0°C, 2h65–75%
ChlorinationCl₂, AlCl₃, DCM, 5°C, 1.5h70–80%
FormylationPOCl₃/DMF, 70°C, 8h50–60%

Basic: How should researchers characterize this compound to confirm purity and structure?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm).
    • ¹³C NMR : Confirm carbonyl carbon (δ ~190 ppm) and halogenated aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₁₀H₆BrClNO: 286.91 (calc.), 286.90 (obs.) .
  • HPLC : Use a C18 column (MeCN/H₂O, 70:30) to assess purity (>95%).

Q. Common Contaminants :

  • Unreacted Halogenated Precursors : Detectable via GC-MS.
  • Oxidation Byproducts : Monitor aldehyde-to-carboxylic acid conversion using IR (absence of ~1700 cm⁻¹ carboxylic peak).

Advanced: How do substituent positions (e.g., bromo at 6, chloro at 4) affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The bromine at position 6 is more reactive than chlorine at 4 in Suzuki-Miyaura couplings due to lower bond dissociation energy (C-Br vs. C-Cl). For example:

  • Buchwald-Hartwig Amination : Bromine participates preferentially; use Pd(OAc)₂/XPhos catalyst in toluene at 100°C .
  • Aldehyde Reactivity : The aldehyde at position 2 can undergo condensation (e.g., with hydrazines to form hydrazones) without affecting halogens.

Q. Comparative Reactivity Table :

Reaction TypePosition 6 (Br) ReactivityPosition 4 (Cl) Reactivity
Suzuki CouplingHigh (k = 0.15 min⁻¹)Low (k = 0.02 min⁻¹)
Nucleophilic SubstitutionModerate (SNAr)Negligible
Reference :

Advanced: How to resolve contradictions in reported biological activity data for halogenated quinolines?

Methodological Answer:
Discrepancies often arise from:

Assay Variability : Use standardized assays (e.g., MIC for antimicrobial studies) and controls.

Solubility Differences : DMSO concentration >1% may inhibit enzyme activity; optimize using PBS/EtOH mixtures.

Structural Analogues : Compare with 6-Bromo-4-chloro-8-methylquinoline (lower activity due to steric hindrance) .

Q. Case Study :

  • Antimalarial Activity : this compound showed IC₅₀ = 1.2 µM in Pf3D7 strain, but IC₅₀ = 5.8 µM in PfDd2 (chloroquine-resistant). Contradictions resolved by testing under consistent redox conditions .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Lead Optimization : The aldehyde group enables Schiff base formation with amine-containing pharmacophores.
  • Metal Coordination : Acts as a ligand for Cu(II) or Fe(III) in catalytic systems for oxidation studies.
  • Protease Inhibition : Demonstrated in SARS-CoV-2 Mpro assays (IC₅₀ = 8.3 µM) via covalent binding to Cys145 .

Advanced: How to design a stability study for this compound under varying storage conditions?

Methodological Answer:
Experimental Design :

Variables : Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), light exposure.

Analysis Intervals : 0, 1, 3, 6 months.

Techniques :

  • HPLC : Track degradation products.
  • TGA/DSC : Assess thermal decomposition (onset >150°C expected) .

Q. Stability Guidelines :

  • Long-Term Storage : -20°C under argon; avoid aqueous buffers (promotes aldehyde hydration).
  • In-Use Stability : Prepare fresh DMSO stock solutions to prevent oxidation.

Advanced: What computational methods predict the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G* to map electrostatic potential; bromine shows higher electron-withdrawing effect (-0.45 e) than chlorine (-0.32 e) .
  • Molecular Docking : AutoDock Vina predicts binding affinity to cytochrome P450 (ΔG = -9.2 kcal/mol) due to halogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.